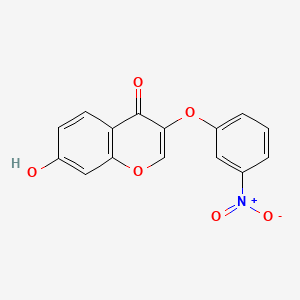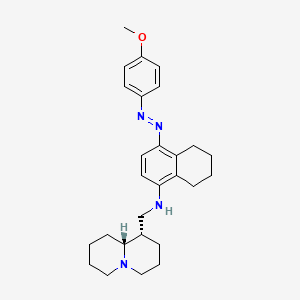
Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester, (S)- is a chemical compound with the molecular formula C18H27NO3 and a molecular weight of 305.42 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a hydroxy-substituted octylidene group through an imine bond. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester typically involves the reaction of 2-amino benzoic acid methyl ester with 7-hydroxy-3,7-dimethyloctylidene chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and a base, such as triethylamine, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the formulation of fragrances and flavoring agents due to its aromatic properties
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester involves its interaction with specific molecular targets. The hydroxy group and the imine bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxycitronellal: A related compound with a similar hydroxy-substituted octylidene group.
Methyl anthranilate: Shares the benzoic acid moiety and is used in similar applications.
Uniqueness
Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
114502-66-8 |
|---|---|
Molekularformel |
C18H27NO3 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
methyl 2-[[(3S)-7-hydroxy-3,7-dimethyloctylidene]amino]benzoate |
InChI |
InChI=1S/C18H27NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,13-14,21H,7-8,11-12H2,1-4H3/t14-/m0/s1 |
InChI-Schlüssel |
BFBPISPWJZMWJN-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@@H](CCCC(C)(C)O)CC=NC1=CC=CC=C1C(=O)OC |
Kanonische SMILES |
CC(CCCC(C)(C)O)CC=NC1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)


